![molecular formula C9H9BrO2 B12572061 Phenol, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 197086-82-1](/img/structure/B12572061.png)
Phenol, 3-[(2-bromo-2-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a brominated allyl group attached to the phenol ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of 3-hydroxyphenol with 2-bromo-2-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the brominated allyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(2-bromo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the allyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol moiety can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The allyl group can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include saturated ethers or alcohols.
Scientific Research Applications
Phenol, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with molecular targets such as enzymes or receptors. The brominated allyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The phenol moiety can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the ortho position.
Phenol, 4-[(2-bromo-2-propenyl)oxy]-: Similar structure but with the brominated allyl group attached at the para position.
Phenol, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Phenol, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the specific positioning of the brominated allyl group, which can influence its reactivity and interaction with biological targets. The presence of bromine also imparts distinct chemical properties compared to its chloro or fluoro analogs.
Properties
CAS No. |
197086-82-1 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-(2-bromoprop-2-enoxy)phenol |
InChI |
InChI=1S/C9H9BrO2/c1-7(10)6-12-9-4-2-3-8(11)5-9/h2-5,11H,1,6H2 |
InChI Key |
AQNQVAKQVOPAEC-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=CC(=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



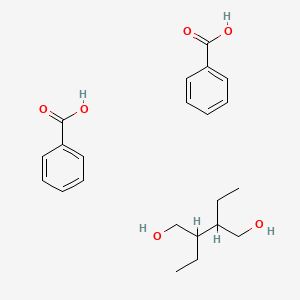
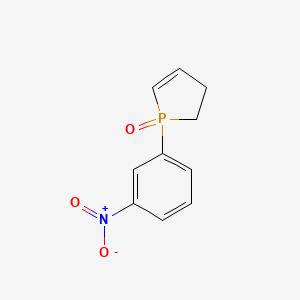
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
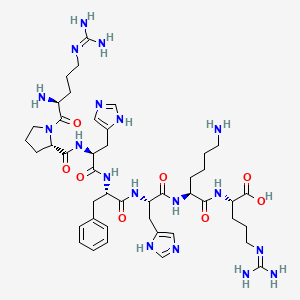
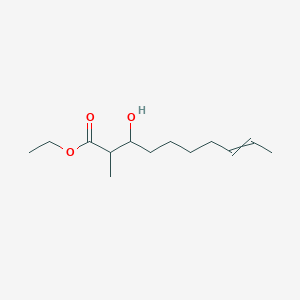
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
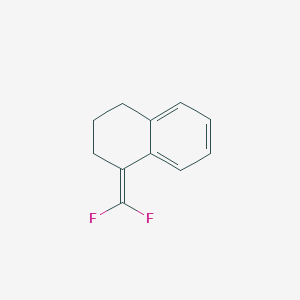
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
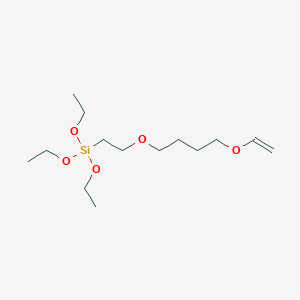
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
